![molecular formula C17H27N3O B1459784 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline CAS No. 1818847-36-7](/img/structure/B1459784.png)
2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline
Overview
Description
2-Methoxy-4-(9-methyl-3,9-diazaspiro[55]undecan-3-yl)aniline is an organic compound with the molecular formula C17H27N3O It is characterized by a spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound. This step often requires the use of a strong base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions.
Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the spirocyclic core with a suitable aniline derivative in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).
Methoxylation: The final step involves the introduction of the methoxy group through an O-methylation reaction. This can be achieved using methyl iodide (CH3I) and a base, such as sodium hydride (NaH), in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its spirocyclic structure, which can enhance biological activity and selectivity.
Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or drug candidate.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methoxy and aniline groups contribute to the compound’s overall electronic properties, influencing its reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline
- 2-Methoxy-N-methyl-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline
- 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenol
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of electronic and steric effects, making it a versatile scaffold for various applications. The presence of both methoxy and aniline groups further enhances its reactivity and potential for functionalization.
Properties
IUPAC Name |
2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19-9-5-17(6-10-19)7-11-20(12-8-17)14-3-4-15(18)16(13-14)21-2/h3-4,13H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVNTWMSOLZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175911 | |
| Record name | 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-36-7 | |
| Record name | 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


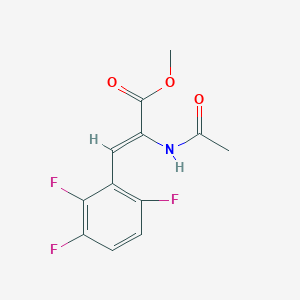
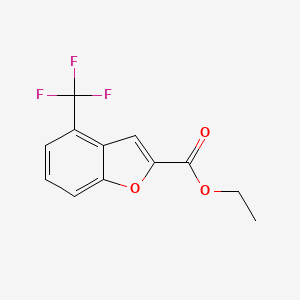
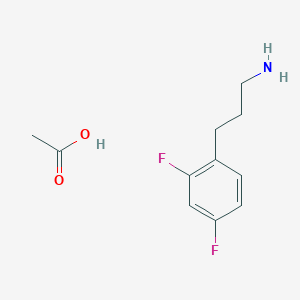

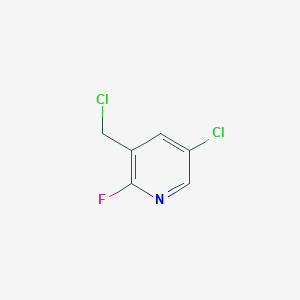
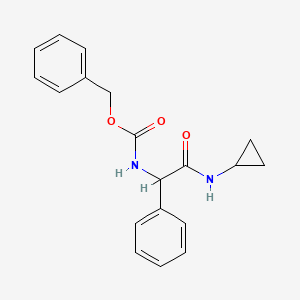
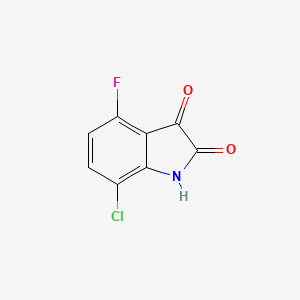
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)
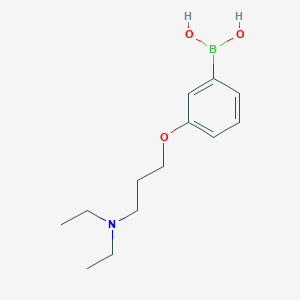

![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)
![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)
